![molecular formula C12H9NO3 B1611535 3'-硝基-[1,1'-联苯]-2-酚 CAS No. 71022-84-9](/img/structure/B1611535.png)

3'-硝基-[1,1'-联苯]-2-酚

描述

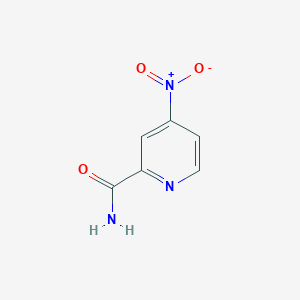

“3’-Nitro-[1,1’-biphenyl]-2-ol” is a chemical compound with the molecular formula C12H9NO21. It is also known as 3-Nitro-1,1’-biphenyl12.

Synthesis Analysis

The synthesis of nitro-biphenyl compounds often involves the use of nitric acid in direct substitution reactions3. However, the specific synthesis process for “3’-Nitro-[1,1’-biphenyl]-2-ol” is not readily available in the retrieved sources.

Molecular Structure Analysis

The molecular structure of “3’-Nitro-[1,1’-biphenyl]-2-ol” consists of a biphenyl core with a nitro group (-NO2) attached to one of the phenyl rings1. The molecular weight of this compound is 199.20541.

Chemical Reactions Analysis

Nitro compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations4. Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway5.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3’-Nitro-[1,1’-biphenyl]-2-ol” are not readily available in the retrieved sources. However, nitro compounds are known to have high dipole moments due to the polar character of the nitro group4.科学研究应用

合成和抗疟活性

- 3'-硝基-[1,1'-联苯]-2-酚已被用于合成一系列具有抗疟活性的化合物。这些化合物对小鼠体内的贝氏疟原虫表现出显著的抗疟效力,包括对耐药菌株和灵长类动物模型的活性。它们的药代动力学特性表明在口服后可能具有延长感染保护的潜力,鼓励进行临床试验 (Werbel et al., 1986)。

功能化4-硝基二苯并呋喃的合成

- 该化合物已被用于双重功能化过程,用于合成功能化的4-硝基二苯并呋喃。该过程涉及硝化和环醚化,导致多种新化合物的产生,包括苯并呋喃吲哚和氨基二苯并呋喃 (Kumar等,2015)。

抗菌、抗氧化和抗炎活性

- 从3'-硝基-[1,1'-联苯]-2-酚类似物中合成的二有机锡(IV)配合物已被合成并评估其抗菌、抗氧化和抗炎活性。这些研究发现,有机锡(IV)配合物显示出比自由配体更好的抗菌活性,显示出药物开发的潜力 (Devi et al., 2019)。

pH敏感的偶氮染料研究

- 3'-硝基-[1,1'-联苯]-2-酚衍生物已被用于制备新型硝基终止的偶氮染料。这些染料对pH变化具有很高的敏感性,并显示出作为H+离子浓度的选择性比色传感器的潜力,可应用于环境和生物监测 (Qamar et al., 2020)。

安全和危害

The specific safety and hazard information for “3’-Nitro-[1,1’-biphenyl]-2-ol” is not readily available in the retrieved sources. However, it is generally recommended to handle nitro compounds with care, as they can be harmful if inhaled, come into contact with skin, or if swallowed6.

未来方向

The future directions for “3’-Nitro-[1,1’-biphenyl]-2-ol” are not readily available in the retrieved sources. However, nitro-containing compounds have received considerable attention from the synthetic chemistry community due to their wide applications in organic transformations5.

Please note that this information is based on the available sources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

属性

IUPAC Name |

2-(3-nitrophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWIJDZWPRHJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499329 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Nitro-[1,1'-biphenyl]-2-ol | |

CAS RN |

71022-84-9 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)

![Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B1611461.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B1611465.png)